Antiproliferative Potency: 2,4-Diethoxy vs. 2,4-Dimethoxy in a Matched 6-Dibromomethyl Series
In a controlled series of 2,4,6-trisubstituted-5-nitropyrimidines evaluated by Thompson et al. (1997), the 2,4-diethoxy-6-dibromomethyl derivative (Compound 6) was directly compared with its 2,4-dimethoxy counterpart (Compound 3) in the same L1210 murine leukemia cell proliferation assay. The diethoxy compound exhibited an IC₅₀ of 7.2 μM (growth rate), representing a 3.8-fold reduction in antiproliferative potency relative to the dimethoxy analog (IC₅₀ = 1.9 μM) [1]. Lengthening the 2-alkoxy substituent from methoxy to ethoxy in the morpholino series (Compound 11 → 10a) also caused an approximately 10-fold potency decrease, confirming a consistent chain-length-dependent attenuation of activity [1].
| Evidence Dimension | Antiproliferative potency (growth rate IC₅₀) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | Compound 6 (2,4-diethoxy, 6-CHBr₂): L1210 IC₅₀ = 7.2 μM (growth rate) |
| Comparator Or Baseline | Compound 3 (2,4-dimethoxy, 6-CHBr₂): L1210 IC₅₀ = 1.9 μM (growth rate) |
| Quantified Difference | ~3.8-fold reduced potency for 2,4-diethoxy vs. 2,4-dimethoxy |
| Conditions | In vitro L1210 murine leukemia cell proliferation assay; screen concentration 100 μM; growth rate defined as initial slope of growth curve expressed as percentage of untreated control |
Why This Matters
For medicinal chemistry programs using 5-nitropyrimidine scaffolds, the 3.8-fold potency differential means that selecting the dimethoxy analog over the diethoxy analog will yield measurably different SAR outcomes, directly impacting hit-to-lead decisions and procurement specifications.
- [1] Thompson, M. D.; Cupps, T. L.; Wise, D. S.; et al. Synthesis and Evaluation of 6-(Dibromomethyl)-5-nitropyrimidines as Potential Antitumor Agents. J. Med. Chem. 1997, 40 (5), 766–770. Table 1, compounds 3 and 6. DOI: 10.1021/jm9605546. View Source
